5-O-Methylvisamminol

Vue d'ensemble

Description

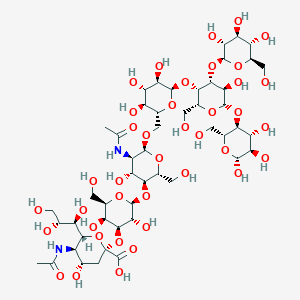

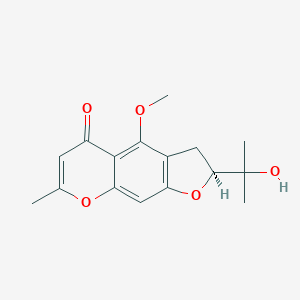

5-O-Methylvisamminol, also known as 4’-O-β-D-glucosyl-5-O-methylvisamminol, is a conventional marker compound for quality control of roots of Saposhnikovia diviaricata (Radix Saposhnikoviae), which exhibits anti-inflammatory and neuroprotective activities . It is an oxacycle and an organic heterotricyclic compound .

Molecular Structure Analysis

The molecular formula of 5-O-Methylvisamminol is C16H18O5 . The average mass is 290.311 Da and the monoisotopic mass is 290.115417 Da .Applications De Recherche Scientifique

Cancer Research

5-O-Methylvisamminol has been found to inhibit the protein-protein interaction between histone H3 and 14-3-3ε, induce cell cycle arrest at the G2/M phase, and potentially inhibit phosphorylation of histone H3 in HT-29 colon cancer cells, suggesting its role in cancer treatment strategies .

Antidepressant-like Effects

A study has reported the antidepressant-like effect of 5-O-methylvisammioside, which targets SRC and is accompanied by a reduction in hippocampal neuroinflammation in lipopolysaccharide-challenged mice, indicating its potential application in treating depression .

Pharmacokinetics in Traditional Medicine

5-O-Methylvisamminol is one of the active constituents derived from medicinal plants used in traditional formulas, and its pharmacokinetic behavior has been investigated to understand its role in such treatments .

Dermatological Applications

Research indicates that 4′-O-β-D-glucosyl-5-O-methylvisamminol can ameliorate psoriasis-like dermatitis and inhibit inflammatory cytokines production by suppressing NF-κB and MAPK signaling pathways, showing promise for dermatological applications .

Anti-inflammatory Properties

Studies have quantified the mRNA expression of IL‑1β, IL‑6, IL‑8, and MCP‑1 to demonstrate the anti-inflammatory properties of 5-O-Methylvisamminol derivatives, which could be significant for various inflammatory conditions .

Neuroprotection

Investigations into the efficacy of 5-O-Methylvisamminol derivatives on cytokines and HMGB1 alteration in animal models suggest potential neuroprotective applications, particularly in conditions like subarachnoid hemorrhage (SAH) .

Anti-allergic Potential

An integrated strategy for identifying and screening anti-allergic compounds has highlighted that derivatives of 5-O-Methylvisamminol significantly inhibit the release of β-hexosaminidase, a marker for allergic reactions .

Mécanisme D'action

Target of Action

5-O-Methylvisamminol, a compound found in the plant kingdom, has been identified to interact with the S protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The S protein is crucial for the virus’s ability to bind to and enter host cells .

Mode of Action

5-O-Methylvisamminol binds and stabilizes the S protein through multiple interaction forces . This binding prevents the S protein from interacting with the angiotensin-converting enzyme 2 (ACE2) on the surface of host cells . By inhibiting this interaction, 5-O-Methylvisamminol reduces the likelihood of viral infection .

Biochemical Pathways

The primary biochemical pathway affected by 5-O-Methylvisamminol is the viral entry pathway . By binding to the S protein, 5-O-Methylvisamminol disrupts the interaction between the virus and ACE2, a key step in the viral entry pathway . This disruption can prevent the virus from entering host cells and replicating .

Pharmacokinetics

Its ability to bind to the s protein suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The primary result of 5-O-Methylvisamminol’s action is the prevention of viral infection . By inhibiting the interaction between the S protein and ACE2, 5-O-Methylvisamminol can potentially prevent the virus from entering host cells and causing infection .

Propriétés

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFLRNOCLJGHLY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331695 | |

| Record name | 5-O-Methylvisamminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Methylvisamminol | |

CAS RN |

80681-42-1 | |

| Record name | 5-O-Methylvisamminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylvisamminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

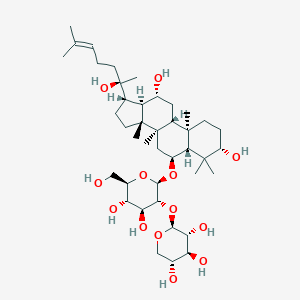

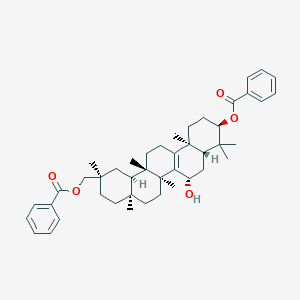

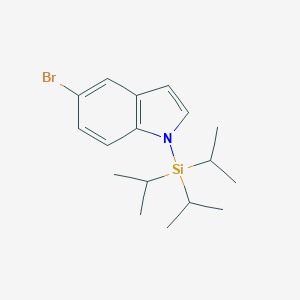

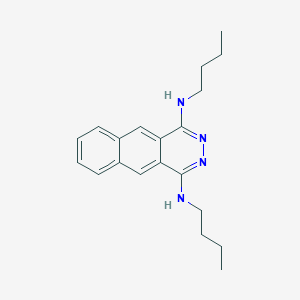

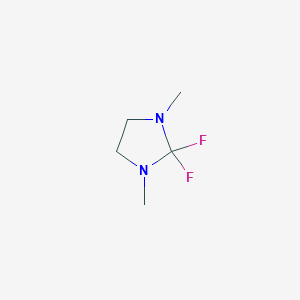

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

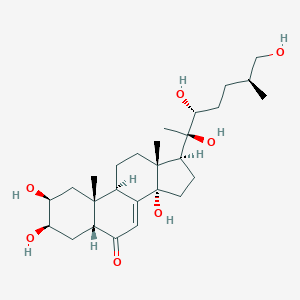

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)

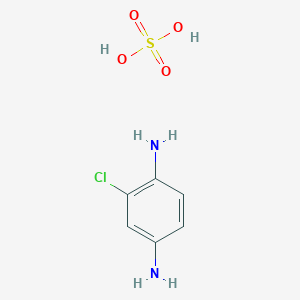

![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)

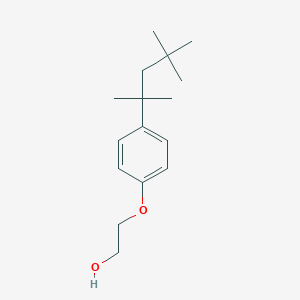

![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)